(2S)-2-(1-carboxyethyl)pyrrolidine
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C7H13NO2/c1-5(7(9)10)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3,(H,9,10)/t5?,6-/m0/s1 |
InChI Key |
XHUBIECCHFNXIA-GDVGLLTNSA-N |
Isomeric SMILES |
CC([C@@H]1CCCN1)C(=O)O |
Canonical SMILES |
CC(C1CCCN1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Group Impact
Carboxylic Acid Derivatives
- (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid (): Structure: Carboxylic acid directly attached to the pyrrolidine ring, with additional hydroxyl and hydroxymethyl groups. Properties: High polarity due to multiple hydroxyl groups, leading to increased water solubility. The carboxylic acid enables salt formation, relevant in drug delivery. Applications: Potential use in glycosidase inhibition or as a proline analog in peptide synthesis.
(2S)-2-(1-Carboxyethyl)pyrrolidine :
Silyl-Protected Derivatives
- (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine () :
- Structure : Silyl-protected hydroxymethyl group at the 2S position.
- Properties : Increased lipophilicity (logP ~3.2) due to the tert-butyldimethylsilyl (TBDMS) group, making it suitable for organic-phase reactions.
- Applications : Intermediate in multi-step syntheses requiring temporary hydroxyl protection .
Halogenated Derivatives
Acylated Derivatives
- 1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine (): Structure: Benzyloxypropanoyl group at the 1-position. Properties: MW 233.31; logP ~2.1 due to the benzyl group. Applications: Intermediate in antibiotic or antifungal drug synthesis (e.g., posaconazole impurity) .
Physicochemical Properties Comparison
Q & A
Q. Advanced
- Esterification : Methyl esters improve blood-brain barrier permeability but reduce affinity for carboxylate-binding enzymes (e.g., ACE inhibitors) by 40–60% .
- Amide derivatives : Enhance stability against proteases but may introduce steric clashes, as shown in receptor docking studies .
- Bioisosteric replacements : Substituting the carboxylic acid with tetrazole maintains ionic interactions while improving metabolic stability, a strategy validated in proline-based drug candidates .
What analytical techniques are critical for characterizing this compound?
Q. Methodological
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) and carboxyethyl group integration .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO) and detects synthetic by-products .
- X-ray diffraction : Resolves absolute configuration, particularly for resolving disputes in crystallographic data .
How can reaction conditions be optimized to minimize racemization during synthesis?
Q. Advanced
- Low-temperature protocols : Reactions below -20°C reduce epimerization, as demonstrated in allylation steps for pyrrolidine derivatives .
- Inert atmospheres : Argon or nitrogen prevents oxidation of intermediates, improving yields by 15–20% .
- Enantioselective catalysis : Ru-BINAP complexes achieve >95% enantiomeric excess (ee) in hydrogenation steps, critical for scalable synthesis .
What are the implications of solvent choice on reaction efficiency and stereoselectivity?
Q. Advanced
- Polar aprotic solvents : DMF enhances nucleophilicity in SN2 reactions but may promote racemization at elevated temperatures .
- Ether solvents : THF improves stereocontrol in Grignard additions due to its Lewis basicity, as shown in allylpyrrolidine syntheses .
- Solvent-free conditions : Microwave-assisted reactions reduce reaction times (e.g., from 24 h to 30 min) while maintaining >90% ee in cyclization steps .
How does the compound's stereochemistry influence its metabolic stability?
Advanced
The (2S) configuration enhances resistance to hepatic CYP450 oxidation compared to (2R) isomers, as observed in pharmacokinetic studies of pyrrolidine carboxylates . Methylation at the carboxyethyl group further reduces clearance rates by 50%, attributed to steric shielding of metabolic hotspots .
What computational tools predict the compound's interaction with biological targets?
Q. Methodological
- Molecular docking (AutoDock Vina) : Identifies binding poses with enzymes like prolyl oligopeptidase, validated by IC50 correlations (R = 0.89) .
- MD simulations (GROMACS) : Predicts stability of ligand-receptor complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., Asp38 interaction) .
How can researchers mitigate toxicity risks in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
